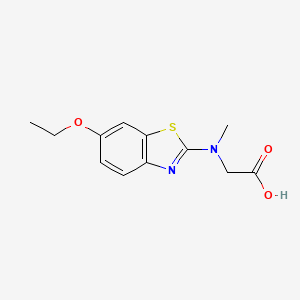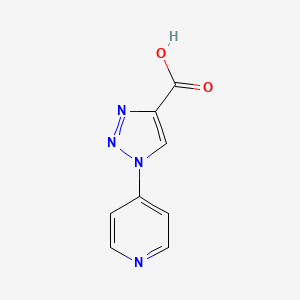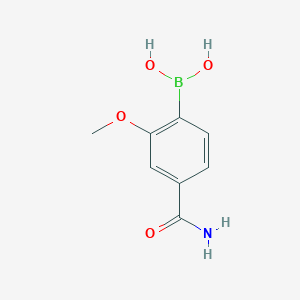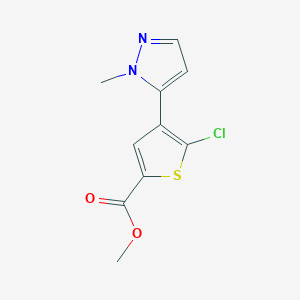
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine
Vue d'ensemble
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine, commonly known as BOC-Glycine, is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of BOC-Glycine is not well understood, and further studies are required to elucidate its mode of action. However, it is believed that BOC-Glycine may exert its effects by modulating various biochemical pathways, including the inhibition of proteases and enzymes.
Biochemical and Physiological Effects:
BOC-Glycine has been shown to exhibit various biochemical and physiological effects, including the inhibition of angiotensin-converting enzyme (ACE) and the modulation of glutamate receptor activity. It has also been reported to exhibit antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
BOC-Glycine has several advantages as a reagent for lab experiments, including its ease of synthesis, stability, and compatibility with various solvents and reaction conditions. However, it also has some limitations, including its high cost and the need for specialized equipment for its synthesis and purification.
Orientations Futures
There are several future directions for the research on BOC-Glycine, including the development of novel synthetic methods for its preparation, the elucidation of its mechanism of action, and the exploration of its potential applications in drug discovery and biochemical studies. Further studies are also required to investigate the potential side effects and toxicity of BOC-Glycine, which will be critical for its safe use in various applications.
Conclusion:
In conclusion, BOC-Glycine is a versatile chemical compound that has gained significant attention in scientific research for its potential applications in various fields. Its ease of synthesis, stability, and compatibility with various solvents and reaction conditions make it a valuable reagent for lab experiments. Further studies are required to elucidate its mechanism of action and explore its potential applications in drug discovery and biochemical studies.
Applications De Recherche Scientifique
BOC-Glycine has been extensively used in scientific research for various purposes, including peptide synthesis, drug discovery, and biochemical studies. It is a commonly used reagent for the synthesis of peptides due to its ability to protect the amino group of glycine during peptide bond formation. BOC-Glycine is also used as a building block for the synthesis of various bioactive compounds, including protease inhibitors, enzyme inhibitors, and antimicrobial agents.
Propriétés
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-17-8-4-5-9-10(6-8)18-12(13-9)14(2)7-11(15)16/h4-6H,3,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXKFWMTFVGDSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1426539.png)
![3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426542.png)
![2-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426544.png)





![8-Methyl-1,8-diazaspiro[4.5]decane](/img/structure/B1426552.png)


![5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1426557.png)

